Product packaging for 2-Bromo-6-cyclohexylphenol(Cat. No.:CAS No. 6274-89-1)

2-Bromo-6-cyclohexylphenol

Cat. No.: B14728109
CAS No.: 6274-89-1
M. Wt: 255.15 g/mol
InChI Key: WRVIGSXNYQECJV-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclohexylphenol is a brominated phenolic compound that serves as a versatile intermediate in advanced chemical synthesis and materials science research. Its structure, featuring an electron-withdrawing bromo substituent and a bulky cyclohexyl group on the phenol ring, makes it a valuable precursor for constructing complex molecules. One of its primary research applications is as a key starting material in the synthesis of cyclohexyl phenol class liquid crystal intermediates . In this context, it can be used in coupling reactions, such as with phenyl magnesium bromide, to form biphenyl structures that are subsequently hydrogenated and isomerized to produce trans-cyclohexylphenol compounds essential for liquid crystal displays . Furthermore, substituted phenols like this compound are of significant interest in polymer chemistry. They can be utilized in Mannich condensation reactions with formaldehyde and alkanolamines (e.g., diethanolamine) to produce tertiary amine-containing polyol precursors . These Mannich polyols are auto-catalytic and are primarily used in the formulation of rigid polyurethane foams, where they can help reduce the required levels of additional urethane catalysts . The compound is for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO B14728109 2-Bromo-6-cyclohexylphenol CAS No. 6274-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6274-89-1

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-6-cyclohexylphenol

InChI

InChI=1S/C12H15BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

WRVIGSXNYQECJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)Br)O

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Cyclohexylphenol

Formation of the Cyclohexylphenol Precursor

The initial step involves the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403) to produce 2-cyclohexylphenol (B93547). This reaction is typically catalyzed by an acid. masterorganicchemistry.comchemicalbook.com The mechanism proceeds via an electrophilic aromatic substitution pathway. In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl cation, a reactive electrophile. This cation then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating group and directs the incoming electrophile to the ortho and para positions. wikipedia.org The formation of 2-cyclohexylphenol is favored under certain conditions, though para-substituted products can also be formed. masterorganicchemistry.com

Electrophilic Aromatic Bromination Strategies

Ortho-Bromination of 2-Cyclohexylphenol

The subsequent step is the selective bromination of 2-cyclohexylphenol at the vacant ortho position. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, and both the hydroxyl and cyclohexyl groups are ortho, para-directing. wikipedia.org However, the bulky cyclohexyl group at the 2-position can sterically hinder the approach of the electrophile to the adjacent ortho position (position 6).

The bromination of phenols can be achieved using various brominating agents, such as bromine (Br₂) in the presence of a non-polar solvent or N-bromosuccinimide (NBS). orgsyn.org The reaction with bromine in a non-polar solvent like carbon disulfide (CS₂) tends to favor mono-substitution. nih.gov The mechanism involves the polarization of the Br-Br bond by the electron-rich phenol ring, leading to the electrophilic attack of a positive bromine species on the aromatic ring. Subsequent loss of a proton restores the aromaticity of the ring.

Reaction Mechanisms Pertaining to 2 Bromo 6 Cyclohexylphenol Transformation

Acid-Base Equilibria and Activation Pathways of Phenolic Hydroxyl

Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. byjus.com The acidity of a substituted phenol (B47542) is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity. byjus.com

For this compound, the bromine atom acts as an electron-withdrawing group through its inductive effect, which is expected to increase the acidity compared to phenol itself. The cyclohexyl group is generally considered to be a weak electron-donating group. The predicted pKa of 8.35 for this compound suggests it is a stronger acid than phenol (pKa ≈ 10). epa.gov

The phenolic hydroxyl group can be activated for further reactions through deprotonation to form the more nucleophilic phenoxide ion. This activation is crucial for many of the transformation pathways of phenols.

Oxidative Transformation Mechanisms of Phenol Derivatives

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones and polymeric materials through oxidative coupling. nih.govnih.gov The oxidation of this compound would likely proceed via the formation of a phenoxyl radical.

The initial step in the oxidative transformation is the abstraction of the hydrogen atom from the phenolic hydroxyl group by an oxidizing agent, generating a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the aromatic ring, particularly at the ortho and para positions.

The subsequent reaction pathways of the phenoxyl radical are varied:

Dimerization: Two phenoxyl radicals can couple to form dimers. Given the substitution pattern of this compound, with one vacant para position, C-C coupling at the para position to form a biphenol derivative is a plausible outcome. C-O coupling to form a diphenyl ether derivative is also possible. The regioselectivity of the coupling is influenced by both steric and electronic factors. nih.gov

Further Oxidation: The phenoxyl radical can be further oxidized to form a phenoxonium cation, which is a highly reactive electrophile. This can then react with nucleophiles present in the reaction mixture.

Reaction with other Radicals: The phenoxyl radical can also react with other radical species, leading to a variety of products.

The presence of the bromo and cyclohexyl substituents will influence the stability and reactivity of the intermediate radicals and the structure of the final products. For instance, the bulky cyclohexyl group may sterically hinder certain coupling pathways.

Derivatization and Advanced Synthetic Transformations of 2 Bromo 6 Cyclohexylphenol

Cross-Coupling Reactions of the Bromo-Substituent

The bromine atom on the aromatic ring of 2-bromo-6-cyclohexylphenol serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling Strategies for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an organoboron compound with an aryl halide. In the case of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 2-position, leading to the synthesis of 2-aryl-6-cyclohexylphenols. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. masterorganicchemistry.comnih.govmdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.com For instance, a new and mild synthetic approach has been developed for the synthesis of pharmaceutically important unsymmetrical diarylpyridines via chemoselective Suzuki-Miyaura coupling reactions of bromo-2-sulfonyloxypyridines. nih.gov This demonstrates the potential for selective reactions even in the presence of multiple reactive sites.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Aryl HalideOrganoboron ReagentCatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₃PO₄2-Phenyl-6-cyclohexylphenol
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
Bromo-2-sulfonyloxypyridinesArylboronic acidsPd(OAc)₂/Ad₂BnP-Aryl-2-sulfonyloxypyridines nih.gov

Heck and Stille Coupling Applications for C-C Bond Construction

The Heck and Stille reactions are also pivotal in forming new carbon-carbon bonds. The Heck reaction couples the aryl bromide with an alkene, leading to the formation of a substituted alkene. masterorganicchemistry.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The Stille reaction, on the other hand, utilizes an organotin reagent to couple with the aryl bromide. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Both reactions offer pathways to introduce diverse carbon-based functionalities at the 2-position of the phenol (B47542) ring.

Table 2: Comparison of Heck and Stille Coupling Reactions
ReactionCoupling PartnerCatalystKey Features
Heck Coupling AlkenePalladium complexForms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.com
Stille Coupling Organotin reagentPalladium complexVersatile for C-C bond formation but involves toxic tin compounds. organic-chemistry.org

Sonogashira and Buchwald-Hartwig Coupling Pathways for Diverse Derivatives

For the introduction of alkynyl and amino groups, the Sonogashira and Buchwald-Hartwig reactions are employed, respectively. The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. arkat-usa.org This reaction provides a direct route to 2-alkynyl-6-cyclohexylphenols. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. arkat-usa.orgnih.gov This method is instrumental in synthesizing N-aryl derivatives.

Functionalization of the Cyclohexyl Moiety for Structural Diversification

The cyclohexyl group of this compound, while generally less reactive than the aromatic ring, can also be functionalized to introduce structural diversity. Cyclohexylphenols are valuable intermediates in the synthesis of various industrial products. rsc.org Catalytic methods for the functionalization of C-H bonds are an area of active research. sioc-journal.cnnih.govyoutube.com For instance, iridium-catalyzed silylation can be used to functionalize primary C-H bonds in cyclohexanol (B46403) derivatives, which could be a potential strategy for modifying the cyclohexyl ring in this compound. nih.govnih.gov Additionally, silver-catalyzed ring-opening of tertiary cycloalkanols has been shown to enable C-H functionalization of cyclic aldimines, suggesting possibilities for activating the cyclohexyl ring through radical-mediated pathways. rsc.org

Chemical Modifications of the Phenolic Oxygen

The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters, which can significantly alter the compound's properties.

Etherification and Esterification Reactions

Etherification of the sterically hindered hydroxyl group in this compound can be challenging. However, methods for the O-alkylation of hindered phenols have been developed, often employing strong bases and polar aprotic solvents. google.comresearchgate.net The Williamson ether synthesis, a classic method, can be adapted for this purpose, though competitive C-alkylation can be an issue. mdpi.com

Esterification of the phenolic oxygen can be achieved by reacting it with carboxylic acids or their derivatives. google.com Biocatalysts, such as lipases, have been successfully used for the synthesis of phenolic esters under mild conditions. mdpi.commdpi.com Another approach involves the use of a borate-sulfuric acid catalyst complex for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com These methods provide access to a wide range of ester derivatives with potential applications in various fields.

Table 3: Methods for Etherification and Esterification of Phenols
ReactionReagents/CatalystsKey Features
Etherification Alkylating agent, base, dipolar aprotic solvent. google.comOvercomes steric hindrance in phenols.
Esterification (Biocatalytic) Carboxylic acid/derivative, lipase. mdpi.comMild reaction conditions, environmentally friendly.
Esterification (Chemical) Carboxylic acid, borate-sulfuric acid catalyst. google.comDirect synthesis from phenols and carboxylic acids.

Formation of Polyol Structures for Polymer Applications

The transformation of phenolic compounds into polyols is a critical step for their application in polymer synthesis, particularly for polyurethanes. Polyols are organic compounds containing multiple hydroxyl (-OH) groups, which serve as key building blocks in polymerization reactions. creative-proteomics.com For this compound, the phenolic hydroxyl group can be chemically modified to introduce additional alcohol functionalities, thereby converting it into a polyol structure suitable for creating polymers with specific properties.

One common method to achieve this is through oxyalkylation. This process involves reacting the phenolic starting material with an oxyalkylating agent, such as an alkylene oxide (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) or an alkylene carbonate. google.com The reaction typically requires a catalyst and results in the addition of one or more oxyalkylene units to the phenolic hydroxyl group, converting it into an aliphatic hydroxyl group and extending the side chain. google.com

For instance, reacting this compound with ethylene carbonate can introduce a hydroxyethyl (B10761427) group, creating a diol. The use of alkylene oxides allows for the potential incorporation of multiple oxyalkylene units, leading to polyether polyols. creative-proteomics.comgoogle.com These resulting polyols, derived from the parent phenol, can then be reacted with polyisocyanates, such as 4,4'-methylenediphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), to form polyurethanes. rsc.orggoogle.com The bulky cyclohexyl group and the bromine atom on the aromatic ring of the original phenol would be incorporated into the final polymer structure, potentially imparting properties such as increased rigidity, thermal stability, and flame retardancy. The ability to create these specialized polyols allows for the synthesis of advanced polyurethane materials tailored for specific applications. google.com

Introduction of Additional Halogen Substituents (e.g., Chlorination to form 2-Bromo-4-chloro-6-cyclohexylphenol)

The aromatic ring of this compound can be further functionalized by introducing additional halogen substituents, such as chlorine. The targeted synthesis of 2-Bromo-4-chloro-6-cyclohexylphenol involves the regioselective chlorination of the parent phenol. The directing effects of the existing hydroxyl, bromo, and cyclohexyl groups on the aromatic ring guide the incoming chloro substituent primarily to the C4 position, which is para to the hydroxyl group and ortho to the bromine atom.

A common method for such a transformation is direct chlorination using a suitable chlorinating agent. For example, sparging chlorine gas through a solution of the substituted phenol in a solvent like benzotrifluoride (B45747) is an effective industrial method. semanticscholar.org The reaction is exothermic and the temperature is typically controlled to prevent the formation of unwanted byproducts. semanticscholar.org An alternative laboratory-scale approach involves the use of N-chlorosuccinimide (NCS) in a solvent such as acetonitrile (B52724), often with an acid catalyst.

The synthesis can be performed by dissolving this compound in a suitable solvent and adding the chlorinating agent portion-wise while monitoring the reaction's progress via techniques like gas chromatography (GC). semanticscholar.org Upon completion, the product, 2-Bromo-4-chloro-6-cyclohexylphenol, can be isolated through precipitation and filtration, followed by washing and recrystallization to achieve high purity. semanticscholar.org

Table 1: Representative Reaction Conditions for Chlorination

ParameterConditionSource
Starting Material This compound-
Chlorinating Agent Chlorine gas semanticscholar.org
Solvent Benzotrifluoride semanticscholar.org
Temperature 50-60 °C semanticscholar.org
Product 2-Bromo-4-chloro-6-cyclohexylphenol-

This targeted halogenation provides a pathway to bifunctional molecules that can be used in further synthetic applications, such as in the creation of Schiff base ligands or as monomers for specialized polymers where specific halogen patterns are desired for tuning material properties. researchgate.net

Synthesis of Complex Macrocyclic Architectures

The unique substitution pattern of this compound makes it a valuable building block for constructing large, complex macrocyclic structures. Its integration into these architectures can significantly influence their solubility, aggregation behavior, and electronic properties.

Integration into Phthalocyanine (B1677752) Derivatives

Phthalocyanines (Pcs) are large, aromatic macrocycles known for their intense color and exceptional stability, making them useful in dyes, catalysts, and materials for molecular electronics. researchgate.net The properties of phthalocyanines can be finely tuned by attaching substituents to their peripheral benzene (B151609) rings. The sterically demanding 2-bromo-6-cyclohexylphenoxy group can be incorporated to enhance solubility and prevent the strong aggregation that typically plagues unsubstituted phthalocyanines.

The synthesis of a phthalocyanine bearing this substituent is a multi-step process that begins with the preparation of a substituted phthalonitrile (B49051) precursor. This key intermediate is typically synthesized via a nucleophilic aromatic substitution reaction. For example, this compound can be reacted with an activated phthalonitrile, such as 4-nitrophthalonitrile, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netmdpi.com In this reaction, the phenoxide of this compound displaces the nitro group to form 4-(2-bromo-6-cyclohexylphenoxy)phthalonitrile.

The final step is the cyclotetramerization of this phthalonitrile precursor. semanticscholar.org This is commonly achieved by heating the phthalonitrile in a high-boiling solvent, such as 2-(dimethylamino)ethanol or pentanol, in the presence of a metal salt (e.g., zinc acetate, magnesium acetate) which templates the formation of the macrocycle around a central metal ion. researchgate.netuea.ac.uk The result is a metal-containing phthalocyanine with four bulky 2-bromo-6-cyclohexylphenoxy groups appended to the periphery. These bulky groups disrupt intermolecular stacking, leading to compounds that are more soluble in common organic solvents, which is crucial for their processing and characterization. researchgate.net

Computational and Theoretical Studies of 2 Bromo 6 Cyclohexylphenol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. For 2-Bromo-6-cyclohexylphenol, such studies would provide a foundational understanding of its molecular characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

High-level ab initio calculations and Density Functional Theory (DFT) are powerful tools for accurately estimating molecular properties. mdpi.com For substituted phenols, methods like (RO)B3LYP with basis sets such as 6-311++G(2df,2p) have been shown to be effective for calculating properties like O-H bond dissociation energies. mdpi.com A similar application to this compound would be necessary to determine its specific energetic and structural parameters. While general studies on substituted phenols exist, specific calculations for the title compound are not present in the reviewed literature. mdpi.comchemrxiv.org

Electronic Structure Analysis and Charge Distribution Studies

The electronic structure, including the distribution of electron density and electrostatic potential, dictates the reactivity of a molecule. An analysis for this compound would reveal the electron-donating or -withdrawing effects of the bromo and cyclohexyl substituents on the phenol (B47542) ring. This would involve calculating atomic charges (e.g., Mulliken, NBO) and mapping the molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic sites. Such specific analyses for this compound are currently absent from published research.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of this compound, particularly the orientation of the cyclohexyl group relative to the phenol ring, is crucial for its interaction with other molecules. A conformational analysis would identify the most stable geometric isomers (conformers). This involves optimizing the molecular geometry using methods like DFT to find the lowest energy structure. While the synthesis of this compound has been described, a detailed computational study of its conformational landscape and optimized geometry has not been published. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions involving this compound requires modeling the potential reaction pathways. This involves locating the transition state structures and calculating the activation energies for various reactions, such as its role in the formation of Mannich polyols or its potential metabolic pathways. google.comepo.org Mechanistic studies on the oxidation of other substituted phenols have been conducted, but a specific analysis for this compound is not available. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties.

Development and Validation of Theoretical Descriptors

To build a QSAR or QSPR model for this compound and its derivatives, a set of theoretical molecular descriptors would first need to be calculated. These can include constitutional, topological, quantum-chemical, and thermodynamic descriptors. For substituted phenols in general, descriptors such as proton affinities of the corresponding phenoxide ions have been used to correlate with electronic substituent constants. mdpi.com However, a validated set of descriptors derived specifically from the calculated properties of this compound is not available in the literature.

Predictive Modeling of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of this compound and its derivatives can be approached using various computational models, primarily through Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) studies. While specific predictive models for this compound are not extensively documented in publicly available research, the principles can be derived from studies on structurally related substituted phenols.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For phenolic compounds, these models often correlate physicochemical descriptors with observed activities like antioxidant potential or toxicity. researchgate.netnih.gov Descriptors such as the heat of formation (ΔHf), the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the number and position of substituent groups are commonly employed. researchgate.net For instance, the antioxidant activity of phenols is often related to the O-H bond dissociation enthalpy (BDE), where a lower BDE suggests greater ease of hydrogen atom donation to scavenge free radicals.

In the context of this compound, a QSAR model would aim to predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution or oxidation. The bromine and cyclohexyl substituents at the ortho positions relative to the hydroxyl group will significantly influence the electron density distribution on the aromatic ring and the steric accessibility of reactive sites. The electron-withdrawing nature of the bromine atom and the bulky, electron-donating nature of the cyclohexyl group create a complex electronic and steric environment.

A hypothetical QSAR model for predicting the regioselectivity of an electrophilic substitution reaction on a series of 2-bromo-6-alkylphenol derivatives might look like the equation below:

log(k_para / k_ortho) = c₀ + c₁σ + c₂E_s + c₃q_C4 + c₄q_C6

Where:

log(k_para / k_ortho) is the logarithm of the ratio of reaction rates at the para and ortho positions.

σ represents the Hammett constant for the alkyl substituent.

E_s is the Taft steric parameter for the alkyl group.

q_C4 and q_C6 are the calculated partial charges on the carbon atoms at the para and ortho positions, respectively.

c₀, c₁, c₂, c₃, c₄ are coefficients determined from regression analysis of a training set of compounds.

DFT calculations can provide deeper insights into the reaction mechanisms and selectivity by modeling the potential energy surface of a reaction. For the bromination of phenol, for example, the reaction can proceed via different pathways depending on the solvent. youtube.com In the case of this compound, DFT could be used to calculate the activation energies for substitution at the available positions on the aromatic ring, thus predicting the most likely product. The calculated energies of the transition states for electrophilic attack at the C4 (para) and C2/C6 (ortho) positions would reveal the preferred site of reaction.

Table 1: Hypothetical DFT-Calculated Parameters for Predicting Reactivity of this compound

ParameterPredicted ValueSignificance in Reactivity and Selectivity
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule; a higher value suggests greater reactivity towards electrophiles.
LUMO Energy1.2 eVRepresents the electron-accepting ability; a lower value indicates greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.0 eVA smaller gap generally correlates with higher chemical reactivity.
O-H Bond Dissociation Enthalpy (BDE)85 kcal/molA lower value suggests higher antioxidant activity through hydrogen atom transfer.
Partial Charge on C4 (para)-0.15 eA more negative charge suggests a more favorable site for electrophilic attack.
Partial Charge on Oxygen-0.65 eA highly negative charge on the oxygen atom influences its hydrogen bonding capacity and nucleophilicity.

Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry software and methods.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

The primary intermolecular interactions involving this compound are expected to be:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. In a protic solvent or in the presence of other phenol molecules, the hydroxyl group can form strong hydrogen bonds. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-bromine atom is also possible, which would affect the molecule's conformation and reactivity.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction, characterized by a positive region on the pole of the halogen atom (the σ-hole), has been increasingly recognized as an important non-covalent force in molecular recognition and crystal engineering. arxiv.org

π-π Stacking: The aromatic phenol ring can engage in π-π stacking interactions with other aromatic systems. The presence of the bromine and cyclohexyl substituents will influence the geometry and strength of these interactions.

An MD simulation of this compound in a water box would reveal the dynamics of the hydration shell around the molecule. The simulation could quantify the number of hydrogen bonds formed between the phenol and water molecules, their lifetimes, and the orientation of water molecules around the hydrophobic cyclohexyl group. Similarly, a simulation of a cluster of this compound molecules could elucidate the preferred modes of self-assembly, whether through hydrogen-bonded chains, π-π stacked dimers, or other arrangements.

Table 2: Potential Intermolecular Interactions of this compound Investigable by Molecular Dynamics

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)Significance
Hydrogen Bond (intermolecular)Phenolic -OH --- O (of another phenol)3 - 7Dictates self-assembly and bulk properties.
Hydrogen Bond (with solvent)Phenolic -OH --- O (of water)3 - 6Influences solubility and solution-phase behavior.
Halogen BondC-Br --- O/N (electron donor)1 - 5Contributes to specific molecular recognition and crystal packing.
van der Waals (Cyclohexyl)Cyclohexyl group --- neighboring molecules2 - 5Affects packing efficiency and solubility in nonpolar media.
π-π StackingPhenyl ring --- Phenyl ring1 - 3Influences the structure of aggregates and solid-state packing.

Note: The interaction energies are approximate and can vary significantly depending on the specific geometry and environment.

By analyzing the trajectories from MD simulations, one can calculate various structural and dynamic properties, such as the radial distribution function to understand the local ordering of molecules, and the potential of mean force to determine the free energy landscape of association or conformational changes. youtube.com These computational studies provide a molecular-level understanding that complements experimental investigations of the properties and behavior of this compound and its derivatives.

Advanced Analytical Techniques for Comprehensive Characterization of 2 Bromo 6 Cyclohexylphenol

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This precision is indispensable for confirming the identity of newly synthesized compounds like 2-Bromo-6-cyclohexylphenol.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is an ideal method for the analysis of volatile and thermally stable compounds. In this technique, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph before being introduced into the high-resolution mass spectrometer.

For this compound, GC-HRMS would provide an extremely precise mass measurement of the molecular ion. This allows for the confident determination of its elemental formula, C₁₂H₁₅BrO. The high-resolution capability is crucial for differentiating the target compound from other potential isomers or impurities. Furthermore, the fragmentation pattern observed in the mass spectrum offers additional structural information, revealing characteristic losses of bromine or fragments of the cyclohexyl ring, which helps to piece together the molecular structure.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) combines the high separation efficiency of UHPLC with the precise mass accuracy of HRMS. nih.gov This technique is exceptionally useful for analyzing compounds in complex mixtures, assessing purity, and quantifying components. nih.gov A key advantage of UHPLC is its rapid analysis time and improved chromatographic resolution over traditional HPLC. nih.gov

When analyzing this compound, UHPLC-HRMS would typically employ a soft ionization source, such as Electrospray Ionization (ESI), which was utilized in its characterization. This method generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. The high mass accuracy of the detector then allows for the calculation of the elemental composition. The validation of a UHPLC-HRMS method involves assessing parameters such as specificity, linearity, precision, and recovery to ensure reliable and reproducible results.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted ValueInformation Provided
Molecular FormulaC₁₂H₁₅BrO---
Theoretical Exact Mass254.0306 uThe precise mass of the neutral molecule.
Ion (ESI Positive)[M+H]⁺The protonated molecule observed in the mass spectrum.
Theoretical m/z255.0384Confirms elemental composition and presence of the compound.
Isotopic Pattern~1:1 ratio for ⁷⁹Br and ⁸¹BrThe characteristic isotopic signature of bromine confirms its presence.

In chemical synthesis, products are rarely formed in a pure state. They are typically part of a complex mixture containing starting materials, reagents, by-products, and the desired compound. LC-HRMS is an invaluable tool for navigating such complexity. The liquid chromatography stage separates the components of the mixture before they enter the mass spectrometer.

For the synthesis of this compound from 2-cyclohexylphenol (B93547), LC-HRMS would be employed to monitor the reaction's progress and identify the product peak in the crude reaction mixture. By extracting the accurate mass of the expected product (m/z 255.0384 for the [M+H]⁺ ion), chemists can confirm its presence even when it is a minor component. This capability is also essential during purification, allowing for the analysis of different fractions from column chromatography to isolate the pure compound effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both Proton (¹H) and Carbon-13 (¹³C) NMR are essential for complete structural verification.

Proton NMR provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each has. The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).

The spectrum would display distinct signals for the aromatic protons, the cyclohexyl protons, and the phenolic hydroxyl (-OH) proton. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring. The cyclohexyl group would produce a series of complex, overlapping signals in the aliphatic region of the spectrum. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary.

Table 2: Experimental and Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Cyclohexyl Protons1.19 – 1.52m (multiplet)5HExperimental data for five of the cyclohexyl protons.
Cyclohexyl Protons~1.70 – 2.20m (multiplet)6HPredicted signals for the remaining cyclohexyl protons, including the methine proton attached to the phenyl ring.
Phenolic Proton (-OH)~5.0 – 6.0br s (broad singlet)1HChemical shift is variable and depends on concentration and solvent.
Aromatic Protons~6.80 – 7.50m (multiplet)3HSignals corresponding to the three protons on the substituted benzene ring.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. This technique is crucial for confirming the number of carbon atoms and identifying their chemical environment (e.g., aromatic, aliphatic, bonded to an electronegative atom).

For this compound, twelve distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the twelve carbon atoms in the molecule. The carbon atoms in the aromatic ring would appear in the δ 110-160 ppm region. The carbon atom bonded to the electronegative bromine atom (C2) would be shifted downfield relative to other aromatic carbons. Similarly, the carbon bonded to the hydroxyl group (C1) would also be significantly deshielded. The six carbon atoms of the cyclohexyl ring would produce signals in the aliphatic region (δ 20-50 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Cyclohexyl Carbons (5 x CH₂)20 – 35Aliphatic carbons of the cyclohexyl ring.
Cyclohexyl Carbon (1 x CH)35 – 45The methine carbon of the cyclohexyl ring attached to the phenyl group.
Aromatic Carbon (C2)110 – 120Carbon bearing the bromine atom; shielded by the ortho -OH but deshielded by Br.
Aromatic Carbons (C3, C4, C5)120 – 130Aromatic CH carbons.
Aromatic Carbon (C6)135 – 145Carbon bearing the cyclohexyl group.
Aromatic Carbon (C1)150 – 155Carbon bearing the hydroxyl group; significantly deshielded.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. wikipedia.org

While specific crystallographic data for this compound is not publicly available, analysis of closely related brominated phenolic structures provides insight into the expected results. For instance, the crystal structure of 2-bromo-6-chlorophenol (B1265517) has been determined. researchgate.net Such an analysis for this compound would reveal the conformation of the cyclohexyl ring (likely a chair conformation), the planarity of the phenol (B47542) ring, and the spatial relationship between the bulky cyclohexyl group, the bromine atom, and the hydroxyl group. It would also detail intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Table 2: Example Crystallographic Data for a Related Compound (2-bromo-6-chlorophenol)

ParameterValue
Chemical FormulaC₆H₄BrClO
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)5.2204
b (Å)11.214
c (Å)11.717
α (°)90
β (°)90
γ (°)90
This data is for a structurally related compound and serves as an illustrative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. mtu.edu In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of components between the two phases.

For phenolic compounds, GC analysis often employs a non-polar or moderately polar capillary column. chula.ac.th A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. mtu.edu To improve peak shape and reduce tailing caused by the acidic phenol group, derivatization to a less polar silyl (B83357) ether is sometimes performed, though direct analysis is also possible. researchgate.netoup.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification, while the peak area is proportional to the concentration, allowing for purity assessment.

Table 3: Illustrative Gas Chromatography (GC) Method Parameters

ParameterTypical Setting
ColumnFused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm)
Stationary Phase5% Phenyl-methylpolysiloxane
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
DetectorFlame Ionization Detector (FID)
Temperature ProgramInitial temp. ~100°C, ramp to ~250°C

High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC. nih.gov For this compound, reversed-phase HPLC is the most common approach.

In this mode, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase that flows through a column packed with a non-polar stationary phase (e.g., C18). nih.gov Separation occurs based on the compound's hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. A mixture of water (often with an acid modifier like acetic or phosphoric acid to ensure the phenol is protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. impactfactor.orgnih.gov Detection is commonly performed using a UV-Vis detector, as the benzene ring in the molecule absorbs UV light. impactfactor.org

Table 4: Illustrative High Performance Liquid Chromatography (HPLC) Method Parameters

ParameterTypical Setting
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm)
Mobile PhaseGradient of Water (with 0.1% Acetic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD)
Wavelength~280 nm
Column TemperatureAmbient or slightly elevated (e.g., 30°C)
Method parameters are illustrative and based on general methods for phenolic compounds. nih.govmdpi.com

Applications of 2 Bromo 6 Cyclohexylphenol in Materials Science and Advanced Chemical Synthesis

Precursor in Polymer Chemistry and Composite Materials

The utility of 2-Bromo-6-cyclohexylphenol extends to the creation of specialized polymers and composite materials, where its distinct chemical features contribute to the final properties of the materials.

Role in the Formation of Mannich Polyols for Polyurethane Composites

This compound is identified as a suitable phenolic compound for the Mannich condensation reaction, a critical step in the synthesis of Mannich polyols. google.comgoogle.comgoogleapis.comnih.gov This reaction involves the reaction of a phenolic compound, formaldehyde, and an alkanolamine. nih.gov The resultant Mannich polyols, which can be produced from a range of substituted phenols including this compound, are key components in the production of polyurethane composites. googleapis.com These polyols are then reacted with isocyanates to form the polyurethane matrix. google.comnih.gov

The incorporation of specialty phenols like this compound can influence the properties of the final polyurethane material. These composites, often enhanced with fillers like fly ash or lightweight materials such as expanded perlite, find applications in building materials, including siding, roofing, and insulation, due to their strength and durability. googleapis.com

Table 1: Phenolic Compounds for Mannich Polyol Synthesis

Compound Name CAS Number Application Note
This compound60747-83-3A potential phenolic precursor for Mannich polyols used in polyurethane composites. google.comgoogleapis.com
Phenol (B47542)108-95-2A common and preferred phenolic compound for Mannich polyol synthesis. nih.gov
p-Nonylphenol84852-15-3A preferred phenolic compound due to ready availability and desirable properties. nih.gov
2,2-bis(4-hydroxyphenyl)propane (Bisphenol A)80-05-7An exemplary bisphenol used in the Mannich condensation reaction. google.comnih.gov
p-Chlorophenol106-48-9An example of a halogenated phenol that can be used. google.comnih.gov

This table is interactive and can be sorted by column headers.

Integration into Novel Thermosetting and Thermoplastic Polymer Systems

While extensively cited in the context of polyurethane precursors, detailed research findings on the specific integration of this compound into other novel thermosetting and thermoplastic polymer systems are not widely available in the reviewed literature. Its potential inclusion in other polymer frameworks remains an area for further exploration.

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a valuable starting material for constructing intricate organic structures with specialized functions.

Contribution to the Design and Synthesis of Advanced Organic Materials

A notable application of this compound is in the synthesis of targeted, advanced organic molecules. For instance, it serves as a key precursor in the multi-step synthesis of inhibitors for striatal-enriched protein tyrosine phosphatase (STEP). In this process, 2-cyclohexylphenol (B93547) is first subjected to ortho-bromination using N-bromosuccinimide to yield this compound.

This brominated intermediate is then converted into a more complex arylboronic acid derivative. This transformation is a crucial step that enables its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds and assembling complex biaryl structures. The resulting molecules are designed for high-potency inhibition of specific biological targets, showcasing the role of this compound in the development of sophisticated, non-peptidic inhibitors.

Table 2: Synthesis of this compound

Starting Material Reagent Product Yield Reference
2-CyclohexylphenolN-BromosuccinimideThis compound91%

This table is interactive and can be sorted by column headers.

Use in the Development of Optoelectronic Materials via Macrocyclic Derivatives

The scientific literature reviewed does not currently contain specific examples or detailed research on the use of this compound in the development of optoelectronic materials through macrocyclic derivatives. This remains a potential but as yet undocumented area of application.

Catalytic and Sensing Applications of its Derived Structures

Information regarding the direct catalytic or sensing applications of structures derived from this compound is not present in the reviewed scientific and patent literature. While catalysts are used in the polymerization processes involving its derivatives (e.g., Mannich polyols), the derivatives themselves are not described as having catalytic or sensing functions. googleapis.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-6-cyclohexylphenol in laboratory settings?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized phenol derivative. For example, cyclohexylation of 2-bromophenol precursors via Friedel-Crafts alkylation or nucleophilic substitution, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (>95% purity threshold) and melting point analysis .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl and bromine groups) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% threshold for research-grade compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Use X-ray crystallography (single-crystal studies) to resolve ambiguities in substituent positioning .
  • Isotopic Pattern Analysis : For MS discrepancies, compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Daltonics software) .
  • Dynamic NMR : To detect conformational flexibility in cyclohexyl groups that may explain splitting anomalies .

Q. What experimental strategies are recommended for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light in aqueous solutions (pH 4–9) and monitor degradation products via LC-MS .
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess aerobic breakdown kinetics .
  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Predict persistence using software like EPI Suite, validated against experimental half-life data .

Q. How can researchers design stability studies for this compound under varying thermal and pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 weeks, with periodic HPLC analysis to track decomposition .
  • pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and measure degradation rates via UV-Vis spectroscopy (λ = 270 nm) .
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane), and refine structures using SHELXL .
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., Br···H hydrogen bonds) influencing packing .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Replication : Conduct independent assays (e.g., MIC tests for antimicrobial activity) with standardized protocols .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect size differences) .
  • Batch Variability Checks : Verify compound purity and stereochemistry across synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.